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molecular formula C9H8N2 B063574 5-Cyclopropylpicolinonitrile CAS No. 188918-74-3

5-Cyclopropylpicolinonitrile

Cat. No. B063574
M. Wt: 144.17 g/mol
InChI Key: IQYPERFVXHAWMQ-UHFFFAOYSA-N
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Patent
US08076345B2

Procedure details

To a solution of 2-cyano-5-cyclopropylpyridine (210 mg, 1.4 mmol) in 20 mL of 7.0 M ammonia in MeOH was added a small spoon of Raney Ni slurry. The mixture was hydrogenated at 50 psi overnight. The catalyst was filtered off and the filtrate was concentrated to yield a dark oil which was used for the next step reaction without further purification.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:11][CH2:10]2)=[CH:5][N:4]=1)#[N:2]>N.CO.[Ni]>[CH:9]1([C:6]2[CH:7]=[CH:8][C:3]([CH2:1][NH2:2])=[N:4][CH:5]=2)[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1)C1CC1
Name
Quantity
20 mL
Type
solvent
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 50 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a dark oil which
CUSTOM
Type
CUSTOM
Details
was used for the next step reaction without further purification

Outcomes

Product
Name
Type
Smiles
C1(CC1)C=1C=CC(=NC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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